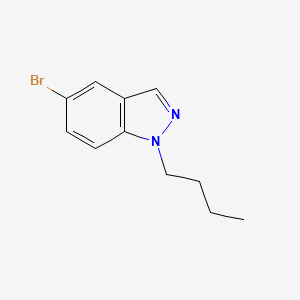

5-Bromo-1-butyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-butylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKCPFIDHKMCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682484 | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-85-7 | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-butyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 5-Bromo-1-butyl-1H-indazole. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, most notably a class of synthetic cannabinoids. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and forensic science.

Core Chemical Properties

| Property | This compound | 5-Bromo-1H-indazole (Precursor) | ADB-5'Br-BUTINACA (Derivative) |

| Molecular Formula | C₁₁H₁₃BrN₂ | C₇H₅BrN₂[2] | C₁₈H₂₅BrN₄O₂[3][4] |

| Molecular Weight | 253.14 g/mol [1] | 197.03 g/mol [2] | 409.3 g/mol [3][4] |

| CAS Number | 1280786-85-7[1] | 53857-57-1 | Not Available[5] |

| Appearance | Not available | Powder | Crystalline solid[3] |

| Melting Point | Not available | 123-127 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | DMF: 5 mg/mL, DMSO: 3 mg/mL, Ethanol: 2 mg/mL[3] |

| Storage Condition | Room temperature, sealed, dry[1] | Not available | -20°C[6] |

Synthesis and Reactivity

The synthesis of this compound typically involves the N-alkylation of 5-bromo-1H-indazole. The precursor, 5-bromo-1H-indazole, can be synthesized from 4-bromo-2-methylaniline.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole

A common synthetic route to 5-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization. While a specific peer-reviewed protocol for this exact transformation is not available in the provided search results, a general procedure can be outlined based on established organic chemistry principles.

Materials:

-

4-bromo-2-methylaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Solvent (e.g., water, acetic acid)

Procedure:

-

Dissolve 4-bromo-2-methylaniline in an acidic solution (e.g., aqueous hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a specified time to allow for the formation of the diazonium salt.

-

Allow the reaction to warm to room temperature or gently heat to facilitate the intramolecular cyclization to form 5-bromo-1H-indazole.

-

The product can then be isolated by extraction and purified by recrystallization or chromatography.

Experimental Protocol: N-Alkylation to form this compound

The addition of the butyl group to the nitrogen of the indazole ring is a standard N-alkylation reaction.[7]

Materials:

-

5-bromo-1H-indazole

-

1-bromobutane (or other butylating agent)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

Dissolve 5-bromo-1H-indazole in the chosen solvent in a reaction flask.

-

Add the base portion-wise to the solution at room temperature or below, with stirring.

-

After the deprotonation is complete (indicated by the cessation of gas evolution if using NaH), add 1-bromobutane dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.

Caption: Synthesis pathway of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of chromatographic and spectroscopic techniques. The following protocols are based on methods reported for the analysis of the closely related compound, ADB-5'Br-BUTINACA.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To separate the compound from a mixture and determine its mass-to-charge ratio, aiding in identification.

Instrumentation: An Agilent 6890N Network GC system coupled to an Agilent 5973 Network Mass Selective Detector is a suitable instrument.[9]

Methodology:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[9]

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 20°C/min and held for 3 minutes, followed by a ramp to 315°C at 25°C/min and held for 12 minutes.[9]

-

Mass Scan Range: m/z 35-500[9]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Purpose: Provides high-resolution mass accuracy for confident formula determination and structural elucidation through fragmentation analysis.

Instrumentation: A Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system is an example of a suitable setup.

Methodology:

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)

-

Mobile Phase: A gradient of ammonium formate buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the detailed molecular structure by analyzing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial.

Instrumentation: A Bruker AVANCE NEO 400 spectrometer or similar.[9]

Methodology:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: Standard ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, and HMBC for complete structural assignment.[8]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Purpose: To identify functional groups present in the molecule.

Instrumentation: A Thermo SCIENTIFIC Nicolet iS5 FT-IR spectrometer with an iD5 ATR accessory.[9]

Methodology:

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The spectrum is recorded, typically with a resolution of 4 cm⁻¹.[9]

Caption: Analytical workflow for the characterization of this compound.

Biological Activity and Significance

This compound is primarily of interest as a key building block in the synthesis of synthetic cannabinoid receptor agonists (SCRAs).[1][10] Its derivatives, such as ADB-5'Br-BUTINACA, are known to be potent agonists of the cannabinoid receptors CB1 and CB2.[10]

The indazole core, the N-butyl tail, and the carboxamide linker present in these derivatives are structural features that facilitate binding to the cannabinoid receptors, mimicking the effects of endocannabinoids. The bromine substitution at the 5-position of the indazole ring is a more recent structural modification observed in emerging synthetic cannabinoids.[10] The metabolism of these compounds has also been a subject of study, with research identifying various hydroxylated and hydrolyzed metabolites.[11]

Caption: Interaction of this compound derivatives with cannabinoid receptors.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the safety data for the closely related precursor, 5-bromo-1H-indazole, appropriate precautions should be taken.

Hazard Classifications for 5-Bromo-1H-indazole:

-

Acute Toxicity, Oral (Category 4)

-

Serious Eye Damage (Category 1)

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Given the biological activity of its derivatives, this compound and related compounds should be handled with care in a laboratory setting by trained personnel, using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound [myskinrecipes.com]

- 2. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. cfsre.org [cfsre.org]

- 6. caymanchem.com [caymanchem.com]

- 7. diva-portal.org [diva-portal.org]

- 8. ovid.com [ovid.com]

- 9. policija.si [policija.si]

- 10. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Bromo-1-butyl-1H-indazole

CAS Number: 1280786-85-7

This technical guide provides a comprehensive overview of 5-Bromo-1-butyl-1H-indazole, a key synthetic intermediate in the development of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a substituted indazole derivative. While specific experimental data on its physical properties are not extensively reported in publicly available literature, its fundamental characteristics can be summarized. The compound's primary role as a synthetic intermediate means it is often generated and used in subsequent reactions without detailed isolation and characterization as a final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1280786-85-7 | N/A |

| Molecular Formula | C₁₁H₁₃BrN₂ | N/A |

| Molecular Weight | 253.14 g/mol | N/A |

| Storage Condition | Room temperature, sealed, dry | [1] |

Synthesis and Experimental Protocols

The primary route to synthesizing this compound is through the N-alkylation of a 5-bromo-1H-indazole precursor. The regioselectivity of this reaction (alkylation at the N-1 versus N-2 position of the indazole ring) is a critical aspect of the synthesis.

Synthesis of the Precursor: 5-Bromo-1H-indazole

A common method for the synthesis of the 5-bromo-1H-indazole precursor involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole [2]

-

Materials: 4-bromo-2-methylaniline, chloroform, acetic anhydride, potassium acetate, isoamyl nitrite, concentrated hydrochloric acid, sodium hydroxide, ethyl acetate, brine, magnesium sulfate, heptane.

-

Procedure:

-

A solution of 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) is treated with acetic anhydride (0.109 L) at a temperature below 40°C.

-

The solution is stirred for 50 minutes, after which potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are added.

-

The mixture is refluxed at 68°C for 20 hours.

-

After cooling to 25°C, the volatile components are removed by distillation under vacuum (30 mmHg, 30-40°C).

-

Water (225 mL total) is added in portions, and an azeotropic distillation is performed to remove remaining volatiles.

-

The product mass is transferred back to the reaction vessel with water (50 mL) and concentrated hydrochloric acid (400 mL).

-

The mixture is heated to 50-55°C, and an additional 100 mL of acid is added over 2 hours.

-

After cooling to 20°C, the pH is adjusted to 11 by adding 50% sodium hydroxide (520 g) while keeping the temperature below 37°C.

-

Water (100 mL) and ethyl acetate (350 mL) are added, and the mixture is filtered.

-

The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 200 mL).

-

The combined organic layers are washed with brine (240 mL), filtered, and dried over magnesium sulfate.

-

The dried solution is filtered through a silica gel pad with ethyl acetate.

-

The solvent is removed by rotary evaporation, with the addition of heptane (0.45 L) during the process, until a dry solid remains.

-

The solid is slurried with heptane (0.1 L), filtered, and dried under vacuum at 45°C to yield 5-bromoindazole.

-

N-1 Alkylation of 5-Bromo-1H-indazole to form this compound

The selective N-1 alkylation of the indazole ring is crucial. The use of sodium hydride in tetrahydrofuran has been shown to be a highly regioselective method for achieving N-1 alkylation of substituted indazoles.[3][4]

Experimental Protocol: N-1 Butylation of 5-Bromo-1H-indazole (Adapted from[3][5])

-

Materials: 5-bromo-1H-indazole, anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 60% dispersion in mineral oil), 1-bromobutane, saturated aqueous ammonium chloride, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF (to a concentration of 0.1-0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise to the solution.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add 1-bromobutane (1.1-1.5 equiv) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate this compound.

-

Role in Synthesis of Bioactive Molecules

This compound is a key building block in the synthesis of various synthetic cannabinoid receptor agonists (SCRAs).[6][7] Its structure provides a scaffold that can be further functionalized to create potent ligands for cannabinoid receptors. The bromo- and butyl-substituents are important for modulating the pharmacological activity of the final compounds.[1]

The general synthetic pathway involves the initial preparation of the this compound core, which is then typically followed by the introduction of a carboxamide or a similar functional group at the 3-position of the indazole ring. This is often achieved by first synthesizing this compound-3-carboxylic acid and then coupling it with a suitable amine.

Analytical Characterization

While a detailed, isolated analytical profile for this compound is not extensively documented, its presence and structure are confirmed within the analysis of the more complex molecules it is used to create. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the final products, which inherently confirms the structure of the this compound core.[6][7]

Table 2: Analytical Methods for Characterization of Derivatives

| Analytical Technique | Application | Reference |

| GC-MS | Identification and fragmentation pattern analysis of final products. | [6] |

| LC-QTOF-MS | Accurate mass determination and structural elucidation of final products. | [6][7] |

| NMR (¹H and ¹³C) | Detailed structural confirmation of the entire molecule, including the indazole core and its substituents. | [7] |

Signaling Pathways and Biological Activity

There is no direct evidence in the reviewed literature of this compound itself having significant biological activity or directly modulating specific signaling pathways. Its importance lies in its role as a precursor to pharmacologically active molecules. The final compounds, such as synthetic cannabinoids derived from this core, are potent agonists of the cannabinoid receptors CB1 and CB2. The interaction of these final compounds with the CB1 and CB2 receptors initiates a cascade of intracellular signaling events, which are responsible for their psychoactive and physiological effects.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway from precursor to this compound and its subsequent functionalization.

Role as a Synthetic Intermediate

Caption: Logical flow demonstrating the role of this compound as a core intermediate.

References

Spectroscopic and Synthetic Profile of 5-Bromo-1-butyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of 5-Bromo-1-butyl-1H-indazole. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, and a thorough understanding of its characteristics is essential for researchers in medicinal chemistry and drug development.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of public domain experimental spectra for this specific intermediate, the presented data is based on established principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | s | 1H | H-3 |

| ~7.80 | d | 1H | H-4 |

| ~7.45 | d | 1H | H-6 |

| ~7.30 | s | 1H | H-7 |

| ~4.40 | t | 2H | N-CH₂ |

| ~1.90 | m | 2H | N-CH₂-CH₂ |

| ~1.40 | m | 2H | N-(CH₂)₂-CH₂ |

| ~0.95 | t | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.5 | C-7a |

| ~135.0 | C-3 |

| ~129.0 | C-4 |

| ~124.0 | C-6 |

| ~121.5 | C-3a |

| ~115.0 | C-5 |

| ~110.0 | C-7 |

| ~48.0 | N-CH₂ |

| ~32.0 | N-CH₂-CH₂ |

| ~20.0 | N-(CH₂)₂-CH₂ |

| ~13.5 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1620-1580 | Medium | C=C stretch (aromatic) |

| 1500-1450 | Strong | C=N stretch (indazole ring) |

| 1100-1000 | Medium | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 252/254 | High | [M]⁺ (Molecular ion peak with characteristic 1:1 bromine isotope pattern) |

| 196/198 | Moderate | [M - C₄H₈]⁺ |

| 117 | Moderate | [C₇H₅N₂]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the N-alkylation of 5-bromo-1H-indazole to yield this compound.[1][2]

Materials:

-

5-Bromo-1H-indazole

-

1-Bromobutane

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

1-Bromobutane (1.1 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

The following diagrams illustrate the key logical relationships and workflows described in this guide.

References

5-Bromo-1-butyl-1H-indazole molecular weight and formula

Technical Guide: 5-Bromo-1-butyl-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the physicochemical properties of this compound, a key intermediate in synthetic chemistry.

Chemical Identity and Properties

This compound is a substituted indazole derivative. Its chemical structure is fundamental in the synthesis of more complex molecules, particularly in the field of pharmaceutical research.

Quantitative Data

The core molecular data for this compound is summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrN₂ | [1] |

| Molecular Weight | 253.138 g/mol | [1] |

Synthetic Utility and Applications

This compound primarily serves as a synthetic intermediate.[1] Its structure, featuring both an alkyl chain and a halogen substitution, makes it a versatile building block for creating a variety of bioactive compounds.[1]

A significant application of this compound is in the development of cannabinoid receptor modulators.[1] These modulators are subjects of investigation for their therapeutic potential in several areas, including pain management, anti-inflammatory effects, and the treatment of neurological disorders.[1] The bromo-indazole core is a common scaffold in the design of synthetic cannabinoids.

Logical Workflow in Drug Discovery

The following diagram illustrates the logical progression from a chemical intermediate like this compound to the development of potential therapeutic agents.

Caption: Workflow from chemical intermediate to therapeutic application.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are proprietary to the research entities developing specific novel compounds. However, a general methodological approach for its use as a synthetic intermediate would involve:

-

Reaction Setup: Dissolving this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Stepwise addition of other reactants and catalysts at controlled temperatures to facilitate the desired chemical modification (e.g., Suzuki or Buchwald-Hartwig coupling to modify the bromo- position).

-

Reaction Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Quenching the reaction, followed by extraction and purification of the desired product using column chromatography or recrystallization.

-

Structural Verification: Confirming the structure of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Researchers should consult relevant synthetic chemistry literature for specific reaction conditions based on the desired final molecule.

References

Solubility Profile of 5-Bromo-1-butyl-1H-indazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Bromo-1-butyl-1H-indazole and its derivatives in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on the solubility of a closely related and well-studied analogue, (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-butyl-1H-indazole-3-carboxamide (also known as ADB-5'Br-BUTINACA). The structural differences between the core compound and this analogue are explicitly noted. Furthermore, this guide outlines a general experimental protocol for determining the solubility of such compounds and provides a visual representation of the experimental workflow.

Introduction to this compound and Its Analogues

This compound is a synthetic intermediate used in pharmaceutical research, particularly in the development of bioactive compounds. Its structure is foundational for the synthesis of various indazole derivatives. One such derivative that has been more extensively studied is ADB-5'Br-BUTINACA, a synthetic cannabinoid. Understanding the solubility of these compounds is critical for their synthesis, purification, formulation, and in vitro/in vivo studies.

Structural Comparison:

-

This compound: The core structure, consisting of a bromo-indazole ring with a butyl group at the N1 position.

-

ADB-5'Br-BUTINACA: This analogue features the this compound core with a carboxamide group at the 3-position, linked to an amino acid derivative ((S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl). This large substituent significantly influences the molecule's physicochemical properties, including solubility.

Solubility Data for (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-butyl-1H-indazole-3-carboxamide (ADB-5'Br-BUTINACA)

The following table summarizes the available quantitative and qualitative solubility data for ADB-5'Br-BUTINACA in various organic solvents. It is crucial to interpret this data with the understanding that the solubility of the parent compound, this compound, may differ.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 5 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 3 mg/mL | [1] |

| Ethanol | 2 mg/mL | [1] |

| Methanol | A 1 mg/ml solution is available as a CRM | [1] |

| Metabolite: ADB-5'Br-BUTINACA N-(3-hydroxybutyl) metabolite | ||

| Dimethyl sulfoxide (DMSO) | ≥10 mg/ml (Soluble) | [2] |

| Ethanol | 1-10 mg/ml (Sparingly soluble) | [2] |

| Metabolite: ADB-5'Br-BUTINACA 3,3-dimethyl butanoic acid metabolite | ||

| Dimethylformamide (DMF) | 20 mg/ml | |

| Dimethyl sulfoxide (DMSO) | 20 mg/ml | |

| Ethanol | Slightly soluble | |

| Phosphate-buffered saline (pH 7.2) | 0.30 mg/ml |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

-

The compound of interest (e.g., this compound)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of the compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

This guide serves as a foundational resource for researchers working with this compound and its analogues. While direct solubility data for the parent compound is limited, the provided information on its derivative, ADB-5'Br-BUTINACA, offers valuable insights into the potential solubility characteristics in common organic solvents. The outlined experimental protocol provides a robust framework for generating precise solubility data in-house.

References

Stability and Storage of 5-Bromo-1-butyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Bromo-1-butyl-1H-indazole, a key heterocyclic scaffold used in the synthesis of various biologically active compounds, notably synthetic cannabinoid receptor modulators. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, maintaining the quality of synthesized derivatives, and enabling reliable experimental outcomes.

Core Stability and Storage Recommendations

While specific stability data for this compound is not extensively published, data from closely related and more complex molecules containing this core, such as ADB-5'Br-BUTINACA, provide valuable insights. Based on this information, the following storage conditions are recommended to ensure long-term stability.

| Parameter | Recommendation | Citation |

| Storage Temperature | -20°C | |

| Shelf Life | ≥ 5 years (when stored at -20°C) | |

| Shipping Conditions | Room temperature (for short durations) | |

| Protection | Protect from light and moisture | General practice |

Physicochemical Properties

A summary of the key physicochemical properties of a representative compound containing the this compound core is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrN₂ (for the core) |

| Appearance | Likely a crystalline solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF |

Experimental Protocols: Stability-Indicating Method Development

To assess the stability of this compound and its derivatives, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[1][2][3][4][5] The following outlines a general protocol for a forced degradation study, which is a crucial component of developing such a method.[6][7][8]

Objective: To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions.

Materials and Equipment:

-

This compound

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reverse-phase HPLC column

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours). Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the mixture at a controlled temperature for a defined duration. Neutralize the solution prior to analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) in an oven for a set period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

HPLC Analysis:

-

Analyze the stressed samples by a reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

The PDA or UV detector should be set to monitor at a wavelength where the parent compound and any potential degradation products have significant absorbance.

-

The method should be optimized to achieve adequate separation of the parent peak from all degradation product peaks.

-

-

Data Evaluation:

-

Assess the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

-

Visualizations

Synthetic Workflow

The synthesis of compounds containing the this compound core often involves the N-alkylation of a 5-bromo-1H-indazole precursor. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for this compound derivatives.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Compounds derived from this compound often act as agonists at the Cannabinoid Receptor 1 (CB1). The binding of an agonist to the CB1 receptor initiates a cascade of intracellular signaling events.

Caption: Simplified CB1 receptor signaling cascade upon agonist binding.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. scispace.com [scispace.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijrpp.com [ijrpp.com]

5-Bromo-1-butyl-1H-indazole: A Technical Overview of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-butyl-1H-indazole is a heterocyclic compound featuring an indazole core structure substituted with a bromine atom at the 5-position and a butyl group at the 1-position of the indazole ring. While extensive documentation on its specific physical and chemical properties is not widely available in public literature, its significance lies primarily as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the development of novel compounds with potential therapeutic applications.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in readily accessible scientific literature or safety data sheets. However, based on available information, the following properties have been identified:

| Property | Value | Source |

| CAS Number | 1280786-85-7 | [1] |

| Molecular Formula | C₁₁H₁₃BrN₂ | [1] |

| Molecular Weight | 253.14 g/mol | [1] |

| Physical Form | Data not available | |

| Color | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

It is important to note that the lack of publicly available data on physical characteristics such as appearance, melting point, and boiling point suggests that this compound is primarily produced and utilized as an intermediate within multi-step synthetic processes rather than as a final product for direct application. For safe handling and storage, it is recommended to keep the compound at room temperature in a sealed, dry environment.[1]

Synthesis and Application

This compound serves as a key building block in organic synthesis. The bromo- and butyl-substituents on the indazole ring provide strategic points for further chemical modifications, making it a valuable precursor in the synthesis of a variety of target molecules.

A primary application of this compound is in the preparation of complex indazole derivatives that are investigated for their potential as bioactive agents. The synthesis of such derivatives often involves the modification of the indazole core at the 3-position, following the introduction of the bromo and butyl groups.

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.

Caption: Synthetic pathway from 5-Bromo-1H-indazole to target molecules.

Experimental Protocols

General N-Alkylation Protocol (Hypothetical):

-

Reactant Preparation: 5-bromo-1H-indazole is dissolved in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Deprotonation: A base (e.g., sodium hydride, potassium carbonate) is added to the solution to deprotonate the indazole nitrogen.

-

Alkylation: 1-bromobutane is added to the reaction mixture, which is then stirred, possibly with heating, to facilitate the nucleophilic substitution reaction.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as column chromatography to yield this compound.

It is crucial for researchers to consult specialized synthetic literature and patents for detailed and validated experimental procedures.

Conclusion

This compound is a significant chemical intermediate whose value is defined by its utility in the synthesis of more complex, often biologically active, molecules. While a comprehensive profile of its physical properties is not widely documented, its chemical structure provides a foundation for diverse synthetic transformations. This technical guide summarizes the available information on this compound, highlighting its role in synthetic chemistry and drug development for researchers and scientists in the field. Further investigation into its specific physical and chemical characteristics would be beneficial for its broader application and handling.

References

The Indazole Core: A Technical Guide to its Discovery and Enduring Legacy in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged structure" in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have established it as a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide traces the historical journey of substituted indazoles, from their initial discovery and the foundational synthetic methods that first brought them into existence, to their modern-day applications as potent modulators of critical biological pathways. We will provide a comprehensive overview of key experimental protocols, quantitative biological data, and the intricate signaling mechanisms through which these remarkable molecules exert their effects.

The Genesis of a Scaffold: Foundational Syntheses of the Indazole Ring

The story of the indazole nucleus begins in the late 19th and early 20th centuries, with pioneering chemists laying the groundwork for what would become a vast and fruitful area of chemical exploration. Their elegant synthetic strategies provided the initial access to this versatile heterocyclic system.

The Fischer Indazolone Synthesis (1883)

The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he prepared 3-indazolone, an oxo-substituted derivative of the indazole core.[1][2]

Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1][2]

-

Starting Material: o-Hydrazinobenzoic acid hydrochloride

-

Procedure:

-

A mixture of o-hydrazinobenzoic acid hydrochloride (0.125 mol), water (70 ml), and concentrated hydrochloric acid (7 ml) is refluxed for 30 minutes in a round-bottomed flask fitted with a reflux condenser.

-

The resulting pale yellow solution is transferred to an evaporating dish and concentrated on a steam bath to approximately one-quarter of its original volume. During this process, the indazolone may initially separate and then redissolve as the acid concentration increases.

-

The warm, concentrated solution is carefully neutralized by the portion-wise addition of sodium carbonate.

-

The mixture is then chilled in an ice bath to precipitate the 3-indazolone.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from methanol to yield white needles.

-

The Jacobson Indazole Synthesis (1893)

A significant advancement in accessing the parent 1H-indazole was made by Jacobson. This method proceeds via the diazotization of o-toluidine and subsequent intramolecular cyclization.[3][4][5][6]

Experimental Protocol: Jacobson Indazole Synthesis [3]

-

Starting Material: o-Toluidine

-

Procedure:

-

o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml) in a two-necked flask equipped with a thermometer and a gas inlet tube. The acetylation reaction is exothermic, and the mixture is cooled in an ice bath.

-

The cooled mixture is nitrosated by passing a stream of nitrous gases (generated from the reaction of nitric acid with sodium nitrite) through the solution, maintaining the temperature between 1°C and 4°C. The completion of nitrosation is indicated by a persistent black-green color.

-

The solution of N-nitroso-o-acetotoluidide is poured onto a mixture of ice and water and allowed to stand in an ice bath for 2 hours.

-

The separated oil is extracted with benzene. The combined benzene extracts are washed with ice water, and any remaining acetic anhydride is removed by shaking with methanol.

-

The cold benzene solution is dried over calcium chloride overnight in a refrigerator.

-

The dried benzene solution is decanted, and the volume is adjusted. The solution is then heated in a water bath maintained at 65-70°C for 10-12 hours to effect cyclization.

-

After cooling, the solution is extracted with hydrochloric acid. The combined acid extracts are treated with excess ammonia to precipitate the indazole.

-

The crude indazole is collected by filtration, washed with water, and dried. It can be purified by vacuum distillation.

-

The von Auwers Indazole Synthesis

Another key early contribution came from Karl von Auwers, who developed a method for synthesizing 3-substituted indazoles from o-nitrobenzylidene derivatives.[7]

Experimental Protocol: Representative von Auwers Indazole Synthesis [7]

-

Starting Materials: o-Nitrobenzaldehyde, a primary amine (e.g., aniline), and a reducing agent.

-

Procedure:

-

o-Nitrobenzaldehyde is condensed with a primary amine in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base (imine).

-

The intermediate imine is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.

-

During the reduction, the nitro group is converted to an amino group, which then undergoes intramolecular nucleophilic attack on the imine carbon, followed by elimination of water, to form the 3-substituted indazole ring.

-

The final product is isolated and purified using standard techniques such as crystallization or chromatography.

-

Substituted Indazoles in Modern Medicine: A Quantitative Look at Bioactivity

The pioneering synthetic work of the 19th and 20th centuries paved the way for the exploration of the pharmacological potential of substituted indazoles. Today, this scaffold is a key component of numerous approved drugs and clinical candidates, targeting a wide range of diseases. The following tables summarize the quantitative bioactivity of representative substituted indazoles across several therapeutic areas.

Table 1: Anti-Cancer Activity of Substituted Indazoles

| Compound | Target(s) | IC50 (nM) | Cell Line/Context |

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 71, 84, 74 | Cell-free assays |

| Axitinib | VEGFR-1, -2, -3, PDGFR-β, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Cell-free/Endothelial cells |

| Entrectinib | ALK | 12 | Enzyme inhibition assay |

| Compound 81c (CFI-400945) | PLK4 | Single-digit nM | Kinase assay |

| Compound 82a | Pim-1, -2, -3 | 0.4, 1.1, 0.4 | Kinase assay[8] |

| Compound 93 | Not specified | 8.3 (HL60), 1.3 (HCT116) | Anti-proliferative assay[8] |

| Compound 109 | EGFR, EGFR T790M | 8.3, 5.3 | Kinase assay[8] |

| Compound 121 | IDO1 | 720 | Enzyme inhibition assay[8] |

| Compound 6o | Not specified | 5150 (K562) | Anti-proliferative assay[9] |

Table 2: Anti-Inflammatory Activity of Substituted Indazoles

| Compound | Target/Assay | IC50 (µM) | Reference |

| Indazole | COX-2 Inhibition | 12.32 - 23.42 | [10] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 - 23.42 | [10] |

| 6-Nitroindazole | COX-2 Inhibition | 12.32 - 23.42 | [10] |

| Indazole | TNF-α Inhibition | 220.11 | [10] |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [10] |

| Indazole | IL-1β Inhibition | 120.59 | [10] |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [10] |

Table 3: Antimicrobial Activity of Substituted Indazoles

| Compound Class/Derivative | Organism(s) | MIC/IC50 | Reference |

| 2-Phenyl-2H-indazole derivatives (e.g., compounds 8, 10) | E. histolytica, G. intestinalis, T. vaginalis | <1 µM (IC50) | [11] |

| 2,3-Diphenyl-2H-indazole derivatives (e.g., compounds 16, 17) | E. histolytica, G. intestinalis, T. vaginalis | <1 µM (IC50) | [11] |

| N-methyl-3-aryl indazoles (e.g., 5j) | Bacillus megaterium | 100 µL (MIC) | [12] |

| Indazole derivative 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium (including MDR strains) | 4 µg/mL (MIC) | [13] |

Mechanisms of Action: Visualizing the Impact of Substituted Indazoles on Cellular Signaling

The therapeutic effects of substituted indazoles are a direct consequence of their interaction with specific biological targets, leading to the modulation of critical cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for several key indazole-based drugs.

Pazopanib: A Multi-Targeted Kinase Inhibitor in Angiogenesis

Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Caption: Pazopanib inhibits VEGFR and PDGFR, blocking angiogenesis.

Granisetron: Antagonism of the 5-HT3 Receptor in Emesis

Granisetron is a selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel. Its antiemetic effect is achieved by preventing serotonin-induced depolarization of neurons in the chemoreceptor trigger zone and peripheral vagal nerve terminals.[14][15][16]

Caption: Granisetron blocks the 5-HT3 receptor, preventing emesis.

Benzydamine: A Multi-faceted Anti-Inflammatory Mechanism

Benzydamine exhibits anti-inflammatory effects through mechanisms that are distinct from traditional NSAIDs. It primarily inhibits the production of pro-inflammatory cytokines.[17][18][19][20]

Caption: Benzydamine inhibits pro-inflammatory cytokine synthesis.

Experimental Workflows: From Synthesis to Biological Evaluation

The discovery and development of novel substituted indazoles rely on a systematic workflow that encompasses chemical synthesis, purification, and comprehensive biological testing.

Caption: A typical workflow for indazole-based drug discovery.

Conclusion

The journey of substituted indazoles, from their initial synthesis in the late 19th and early 20th centuries to their current status as a "privileged scaffold" in medicinal chemistry, is a testament to the power of organic synthesis and the intricate relationship between chemical structure and biological function. The foundational work of chemists like Fischer, Jacobson, and von Auwers provided the essential tools to construct this versatile heterocyclic system. Subsequent pharmacological investigations have unveiled the immense therapeutic potential harbored within the indazole core, leading to the development of life-changing medicines. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the indazole nucleus is poised to remain a fertile ground for the discovery of novel therapeutic agents for years to come.

References

- 1. jocpr.com [jocpr.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. arches.union.edu [arches.union.edu]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 16. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]

- 19. Aspects of the mechanisms of action of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Theoretical Properties of N-Alkylated Brominated Indazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The indazole scaffold is recognized as a "privileged" structure, frequently appearing in molecules with anti-inflammatory, anti-tumor, anti-HIV, and kinase inhibitory properties.[2][4] Bromination of the indazole ring and subsequent N-alkylation are key synthetic modifications that allow for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the theoretical properties, synthesis, and biological context of N-alkylated brominated indazoles, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance their work in this area.

The regioselectivity of N-alkylation is a critical aspect of the synthesis of these compounds, as the biological activity can differ significantly between N1- and N2-alkylated isomers.[1][5] Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern this regioselectivity, providing valuable insights for synthetic chemists.[1][6][7]

Theoretical Properties of N-Alkylated Brominated Indazoles

The electronic and structural properties of N-alkylated brominated indazoles are key determinants of their reactivity and biological activity. Quantum chemical calculations, such as DFT, provide valuable insights into these properties.

Molecular Geometry

The introduction of a bromine atom and an alkyl group to the indazole core can influence its geometry, including bond lengths, bond angles, and dihedral angles. While specific values for a wide range of N-alkylated brominated indazoles are best obtained from detailed computational studies and crystallographic data, which are often found in the supplementary information of research articles, the general trends can be discussed. The substitution pattern on the indazole ring, particularly the position of the bromine atom and the nature of the alkyl group, will dictate the precise geometric parameters.

Table 1: Calculated Geometric Parameters for a Representative N-Alkylated Brominated Indazole (Placeholder Data)

| Parameter | N1-Alkyl Isomer | N2-Alkyl Isomer |

| C-Br Bond Length (Å) | 1.895 | 1.893 |

| N1-C(alkyl) Bond Length (Å) | 1.472 | - |

| N2-C(alkyl) Bond Length (Å) | - | 1.468 |

| C3-N2-N1 Bond Angle (°) | 110.5 | 112.1 |

| N1-C7a-C7 Bond Angle (°) | 131.2 | 130.8 |

Note: The data in this table is illustrative. For precise values, refer to the supplementary information of relevant computational chemistry publications.

Electronic Properties

The electronic properties of these molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding their reactivity and interaction with biological targets.

NBO analysis provides information about the charge distribution within the molecule. For instance, in methyl 5-bromo-1H-indazole-3-carboxylate, the N1- and N2-partial charges have been calculated to understand the regioselectivity of alkylation.[1][6]

Table 2: Calculated Electronic Properties for a Representative N-Alkylated Brominated Indazole (Placeholder Data)

| Property | N1-Alkyl Isomer | N2-Alkyl Isomer |

| HOMO Energy (eV) | -6.54 | -6.48 |

| LUMO Energy (eV) | -1.23 | -1.19 |

| HOMO-LUMO Gap (eV) | 5.31 | 5.29 |

| Dipole Moment (Debye) | 2.87 | 3.15 |

| N1 Partial Charge | -0.25 | -0.18 |

| N2 Partial Charge | -0.15 | -0.29 |

Note: The data in this table is illustrative. For precise values, refer to the supplementary information of relevant computational chemistry publications.

Fukui indices are used to predict the local reactivity of different sites in a molecule. These have been calculated for brominated indazoles to rationalize the observed regioselectivity in N-alkylation reactions.[1][6]

Experimental Protocols

The synthesis and characterization of N-alkylated brominated indazoles require well-defined experimental procedures. Below are detailed protocols for key steps.

Synthesis of N-Alkylated Brominated Indazoles

The N-alkylation of brominated indazoles can lead to a mixture of N1 and N2 isomers. The choice of base, solvent, and reaction conditions can significantly influence the regioselectivity.[8]

This protocol is adapted from procedures that favor the thermodynamically more stable N1-alkylated product.[8]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-bromo-1H-indazole (1.0 equivalent).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 equivalents) dropwise to the suspension at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated brominated indazole.

Achieving high selectivity for the N2 position often requires specific conditions that favor kinetic control. For certain substrates, such as those with bulky substituents at the C7 position, N2-alkylation is favored even with NaH in THF.[5]

The protocol is similar to Protocol 1, but the choice of starting indazole with a directing group at C7 is crucial for N2 selectivity.

Characterization Techniques

The synthesized compounds must be thoroughly characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the N-alkylated brominated indazoles and for differentiating between the N1 and N2 isomers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including the regiochemistry of alkylation.[1]

Mandatory Visualizations

Experimental Workflow for N-Alkylation of Brominated Indazoles

References

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure provide a versatile framework for designing potent and selective modulators of a wide array of biological targets.[3][4] This guide delves into the synthesis, functionalization, and therapeutic applications of the indazole core, with a focus on its role in the development of targeted therapies.

Introduction to the Indazole Scaffold

Indazoles exist in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1] While rarely found in nature, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5] The scaffold's ability to act as a bioisosteric replacement for other key functionalities, such as phenols and indoles, has further cemented its importance in drug design.[6][7][8]

Synthesis and Functionalization

The construction of the indazole core can be achieved through various synthetic routes. Common methods for synthesizing 1H-indazoles include the cyclization of o-haloaryl N-sulfonylhydrazones and the direct aryl C-H amination of ketone hydrazones.[1] Functionalization of the indazole ring, particularly at the C3 position, is crucial for modulating biological activity and is often achieved through halogenation followed by metal-catalyzed cross-coupling reactions.[9] Microwave-assisted synthesis has also gained traction as an efficient method for the functionalization of indazoles.[10]

The Indazole Scaffold in FDA-Approved Drugs

The therapeutic relevance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. These compounds target a range of proteins, from protein kinases to G-protein coupled receptors, highlighting the scaffold's versatility.

Kinase Inhibitors

Indazole is a prominent scaffold in the design of protein kinase inhibitors, likely due to its ability to form key interactions with the hinge region of the kinase domain.[4][8]

-

Pazopanib and Axitinib (VEGFR Inhibitors): Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[1][11][12] Their indazole core plays a crucial role in binding to the ATP-binding pocket of the VEGFR kinase domain.[1] Axitinib is noted for its high potency and selectivity for VEGFRs 1, 2, and 3.[1][5]

-

Niraparib (PARP Inhibitor): Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[1][13] By inhibiting PARP, particularly in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), Niraparib induces synthetic lethality, leading to tumor cell death.[4][13]

GPCR Modulators

-

Granisetron (5-HT3 Receptor Antagonist): Granisetron is a selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[3][14] It is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[15] The indazole moiety is a key component of its pharmacophore, contributing to its high-affinity binding to the receptor.[14]

Quantitative Biological Data

The following table summarizes the in vitro potency of key indazole-containing drugs against their primary targets.

| Drug | Target(s) | Assay Type | IC50 / Ki | Reference(s) |

| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit | Kinase Inhibition | IC50: 10 nM, 30 nM, 47 nM, 84 nM, 74 nM | [15][16] |

| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | Kinase Inhibition | IC50: 0.1-0.3 nM | [1] |

| Niraparib | PARP-1, PARP-2 | Enzyme Inhibition | IC50: 3.8 nM, 2.1 nM | [13] |

| Granisetron | 5-HT3 Receptor | Receptor Binding | Ki: Data determined via competitive binding assays | [3] |

Signaling Pathways Modulated by Indazole-Containing Drugs

The therapeutic effects of these drugs are a direct result of their modulation of specific cellular signaling pathways.

VEGFR Signaling Pathway

Pazopanib and Axitinib inhibit the tyrosine kinase activity of VEGFRs, thereby blocking downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt-mTOR pathways.[17][18] This leads to an inhibition of angiogenesis, tumor growth, and metastasis.[19]

PARP-mediated DNA Repair Pathway

Niraparib inhibits the catalytic activity of PARP and traps it on DNA at the site of single-strand breaks.[4][20] This prevents the recruitment of other DNA repair proteins.[9] During DNA replication, these unrepaired single-strand breaks lead to the formation of double-strand breaks.[4] In cancer cells with deficient homologous recombination (HR) repair, these double-strand breaks cannot be repaired, resulting in synthetic lethality.[4]

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel.[21] Binding of serotonin opens the channel, allowing the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization and the transmission of emetic signals.[21][22] Granisetron acts as a competitive antagonist, binding to the receptor without activating it, thus preventing channel opening and blocking the emetic signal.[3][22]

Detailed Experimental Protocols

VEGFR Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against VEGFR.

1. Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., Pazopanib) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Microplate reader capable of luminescence detection

2. Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, VEGFR-2 kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PARP Inhibition Assay (Representative Protocol)

This protocol outlines a method to measure the inhibition of PARP activity in cells.

1. Materials:

-

Human cancer cell line (e.g., HeLa)

-

Test compound (e.g., Niraparib) dissolved in DMSO

-

Hydrogen peroxide (H2O2) to induce DNA damage

-

Lysis buffer

-

Anti-PAR antibody

-

Secondary antibody conjugated to a detectable label (e.g., HRP)

-

Chemiluminescent substrate

-

Western blot equipment

2. Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

-

Induce DNA damage by treating the cells with H2O2 for a short duration (e.g., 10 minutes).

-

Wash the cells with PBS and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for poly(ADP-ribose) (PAR).

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of PARylation in the presence of the inhibitor compared to the control.

5-HT3 Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the 5-HT3 receptor.[3]

1. Materials:

-

Cell membranes prepared from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells)

-

Radioligand, such as [³H]-Granisetron

-

Test compound (e.g., Granisetron)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

2. Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-Granisetron, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled 5-HT3 antagonist.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding at each concentration of the test compound.

-

Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Conclusion

The indazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a range of therapeutic areas, particularly in oncology, ensures that it will remain a key building block for the development of novel targeted therapies. The ongoing exploration of new synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved indazole-based drugs in the future.

References

- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pazopanib, a VEGF receptor tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. medium.com [medium.com]

- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Bromo-1-butyl-1H-indazole from 5-bromo-1H-indazole

Application Note: Synthesis of 5-Bromo-1-butyl-1H-indazole

Introduction